molecular formula C11H17NO5 B1374895 (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid CAS No. 1273565-12-0

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid

Cat. No. B1374895
CAS RN: 1273565-12-0
M. Wt: 243.26 g/mol
InChI Key: NYIZAJLUNOQXFW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, also known as (2R)-1-tert-butoxycarbonyl-5-oxopiperidine-2-carboxylic acid, is a chiral acid derivative of 5-oxopiperidine-2-carboxylic acid. It is an important synthetic intermediate used in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antifungal agents. Synthesis of this compound is a multi-step process involving the use of protecting groups and organic reactions.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds :

    • (Matulevičiūtė et al., 2021) described the development of novel heterocyclic amino acids in their N-Boc protected ester form, which can be used as achiral and chiral building blocks. This involves the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids to corresponding β-keto esters, followed by further chemical reactions to yield target compounds (Matulevičiūtė et al., 2021).
  • Chiral Resolving Agents :

    • Piwowarczyk et al. (2008) explored the enantiomers of a related compound as novel chiral resolving agents. This involved the synthesis of (2R*,3R*)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids and their evaluation in chromatographic separation and enantioselective reduction processes (Piwowarczyk et al., 2008).
  • Catalytic Dynamic Resolution :

    • Beng and Gawley (2010) conducted a study on catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, leading to highly enantioselective syntheses of various 2-substituted piperidines. This method has applications in synthesizing pipecolic acid derivatives and formal synthesis of other complex molecules (Beng & Gawley, 2010).
  • Synthesis of Specific Amino Acids :

    • Aurell et al. (2014) reported the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a process involving lipase-catalyzed regioselective lactamization. This synthesis is significant for developing novel amino acids and peptides (Aurell et al., 2014).
  • Peptidomimetics and Secondary Structure Study :

    • Guitot et al. (2009) synthesized (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid and evaluated its use in tetrapeptides. This study focused on understanding the secondary structure and conformations of these compounds in peptidomimetics (Guitot et al., 2009).
  • Large-Scale Chiral Synthesis :

    • Lau et al. (2002) presented a method for large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives. This technique is crucial for producing large quantities of these compounds for further research and application (Lau et al., 2002).

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZAJLUNOQXFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Reactant of Route 2
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Reactant of Route 3
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(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
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(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Reactant of Route 6
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid

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